molecular formula C31H29N3OS B15111832 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone

Cat. No.: B15111832
M. Wt: 491.6 g/mol
InChI Key: GGXBTOKRKJMIMH-UHFFFAOYSA-N
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Description

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a sulfanyl group and an acenaphthylene moiety

Preparation Methods

The synthesis of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfanyl group: This step involves the substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the acenaphthylene moiety: This can be done through a coupling reaction, where the acenaphthylene derivative is attached to the sulfanyl group.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core or the acenaphthylene moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism by which 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone include other pyrazolo[1,5-a]pyrimidine derivatives and acenaphthylene-containing compounds. These compounds may share some structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications.

Properties

Molecular Formula

C31H29N3OS

Molecular Weight

491.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(1,2-dihydroacenaphthylen-5-yl)ethanone

InChI

InChI=1S/C31H29N3OS/c1-19-28(20-9-6-5-7-10-20)30-32-26(31(2,3)4)17-27(34(30)33-19)36-18-25(35)23-16-15-22-14-13-21-11-8-12-24(23)29(21)22/h5-12,15-17H,13-14,18H2,1-4H3

InChI Key

GGXBTOKRKJMIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C4=CC=C5CCC6=C5C4=CC=C6

Origin of Product

United States

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